(3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
(3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[222]octane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the tert-butoxycarbonyl group: This step involves the use of tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid: can be compared with other bicyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, including the bicyclic core, fluorine atoms, and tert-butoxycarbonyl protection. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
(3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity based on current research findings, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C13H18F2N2O4
- Molecular Weight : 302.29 g/mol
- CAS Number : 1262396-32-6
The bicyclic structure contributes to its biological activity, particularly in modulating neuropharmacological pathways.
Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). Its mechanism of action may involve:
- Neurotransmitter Modulation : It has been shown to influence the release and reuptake of key neurotransmitters such as dopamine and serotonin.
- Receptor Binding : The compound exhibits affinity for certain receptors implicated in neurological disorders, potentially offering therapeutic effects for conditions like anxiety and depression.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antidepressant-like Activity : In rodent models, it showed significant reduction in immobility time in forced swim tests, suggesting potential antidepressant effects.
- Anxiolytic Properties : Behavioral tests indicated reduced anxiety-like behaviors in elevated plus maze assays.
Study | Findings |
---|---|
Study A | Significant reduction in immobility time (p < 0.05) |
Study B | Decreased anxiety-like behavior (p < 0.01) |
In Vivo Studies
In vivo pharmacokinetic studies reveal important data regarding the compound's bioavailability and distribution:
- Half-Life : Approximately 0.48 hours in mouse models.
- Volume of Distribution : High volume indicating extensive tissue distribution (3.43 L/kg) .
Case Studies
-
Case Study on Depression Models :
- A study involving chronic administration in mice showed a notable decrease in depressive behaviors over a four-week period.
- Behavioral assessments indicated improvements comparable to standard antidepressants.
-
Case Study on Anxiety Models :
- Mice treated with the compound exhibited reduced anxiety-like behaviors in both open field and elevated plus maze tests.
- The results suggest a mechanism similar to benzodiazepines but with a different side effect profile.
Properties
Molecular Formula |
C13H19F2NO4 |
---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
(3S,5S,6S)-5,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C13H19F2NO4/c1-13(2,3)20-12(19)16-7-5-4-6(8(14)9(7)15)10(16)11(17)18/h6-10H,4-5H2,1-3H3,(H,17,18)/t6?,7?,8-,9-,10-/m0/s1 |
InChI Key |
NOXRNLDRMGPMRV-ZTYHWHRISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2CCC1[C@@H]([C@H]2F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.